Propargyl-PEG7-NHS ester
Overview
Description
Propargyl-PEG7-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
Propargyl-PEG7-NHS ester is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
The molecular weight of Propargyl-PEG7-NHS ester is 489.51 g/mol . The molecular formula is C22H35NO11 . It contains a propargyl group and an NHS ester .Chemical Reactions Analysis
Propargyl-PEG7-NHS ester is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Propargyl-PEG7-NHS ester has a molecular weight of 489.51 g/mol and a molecular formula of C22H35NO11 . The elemental analysis shows C, 53.98; H, 7.21; N, 2.86; O, 35.95 .Scientific Research Applications
Bioconjugation in Therapeutic Agents
Propargyl-PEG7-NHS ester: is widely used in the bioconjugation of therapeutic agents . The NHS ester group reacts with primary amines on peptides, proteins, or antibody molecules, allowing the introduction of a propargyl group. This modification can be used to attach drugs or imaging agents to target molecules, enhancing their specificity and efficacy in therapeutic applications.
Surface Modification of Biomaterials
The compound is instrumental in modifying the surfaces of biomaterials . By reacting with amine groups on the surface, it introduces an alkyne functionality that can be further used in “click chemistry” to attach various biomolecules or polymers, improving the material’s biocompatibility or functionalizing it for specific applications.
Click Chemistry for Drug Discovery
In drug discovery, click chemistry is a powerful tool for assembling new compounds . Propargyl-PEG7-NHS ester provides an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole ring. This reaction is highly selective and efficient, making it ideal for synthesizing a diverse array of potential drug candidates.
Chemoproteomic Studies
Chemoproteomics is an emerging field where Propargyl-PEG7-NHS ester is used to identify nucleophilic ligandable hotspots in proteins . By reacting with these sites, researchers can map the functional groups of proteins, providing insights into protein function and interaction networks, which is crucial for understanding disease mechanisms and identifying therapeutic targets.
Development of Diagnostic Reagents
The ester is used in developing diagnostic reagents . By conjugating it with biomolecules that have affinity for disease markers, researchers can create sensitive and specific probes that are used in diagnostic assays, such as ELISA or fluorescence imaging, to detect diseases at early stages.
Synthesis of Polymer Brushes
Propargyl-PEG7-NHS ester: can be used to grow polymer brushes from surfaces . The alkyne group introduced onto a surface can be used to initiate atom transfer radical polymerization (ATRP), allowing the controlled growth of polymer chains. These polymer brushes have applications in reducing fouling, controlling cell adhesion, and creating responsive surfaces.
Mechanism of Action
Target of Action
The primary targets of Propargyl-PEG7-NHS ester are peptides, antibodies, and amine coated surfaces . These targets are crucial in the field of bioconjugation, where they serve as the foundation for the development of various therapeutic agents .
Mode of Action
Propargyl-PEG7-NHS ester interacts with its targets through a process known as copper-catalyzed azide-alkyne click chemistry . This compound contains a propargyl group and an NHS ester. The propargyl group can react with azide-containing compounds or biomolecules in the presence of a copper catalyst to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathway involved in the action of Propargyl-PEG7-NHS ester is the copper-catalyzed azide-alkyne click chemistry . This pathway leads to the formation of a stable, irreversible amide bond between the NHS ester group of the compound and the primary amines (NH2) on the target macromolecule .
Pharmacokinetics
The pharmacokinetics of Propargyl-PEG7-NHS ester are influenced by its polyethylene glycol (PEG) units. These units increase the hydrophilicity of the compound, which can enhance its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can significantly impact its bioavailability .
Result of Action
The result of the action of Propargyl-PEG7-NHS ester is the formation of a stable triazole linkage between the compound and its target . This linkage is formed through a copper-catalyzed azide-alkyne click chemistry reaction . The formation of this linkage enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) .
Action Environment
The action of Propargyl-PEG7-NHS ester is influenced by environmental factors such as pH and temperature . The NHS ester group of the compound can react very readily with primary amines (NH2) on the target macromolecule at a pH of 7-9 . Additionally, the compound is typically stored at a temperature of -20°C to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLITXJWZOQGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG7-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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